molecular formula C9H5FN2 B069442 5-fluoro-1H-indole-3-carbonitrile CAS No. 194490-15-8

5-fluoro-1H-indole-3-carbonitrile

Cat. No.: B069442
CAS No.: 194490-15-8
M. Wt: 160.15 g/mol
InChI Key: OGJRYRXFDXWPHG-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indole-3-carbonitrile is a versatile and high-value fluorinated indole derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring an electron-withdrawing nitrile group at the 3-position and a fluorine atom at the 5-position of the indole ring, makes it a privileged building block for the synthesis of more complex heterocyclic compounds, particularly those targeting kinase and protease enzymes. Researchers utilize this compound to explore structure-activity relationships (SAR) in the development of potential therapeutic agents, as the fluorine atom can significantly influence a molecule's pharmacokinetic properties, metabolic stability, and binding affinity. The electron-deficient nature of the scaffold also lends itself to the creation of molecular probes and chemical biology tools for studying protein-ligand interactions. This reagent is provided with high chemical purity to ensure reliable and reproducible results in synthetic campaigns and biological screening assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRYRXFDXWPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409462
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194490-15-8
Record name 5-fluoro-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 5 Fluoro 1h Indole 3 Carbonitrile

Derivatization at the Carbonitrile Group

The carbonitrile group of 5-fluoro-1H-indole-3-carbonitrile is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Hydrolysis and Other Nucleophilic Additions to the Nitrile Functionality

The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, 5-fluoro-1H-indole-3-carboxylic acid. nih.govnih.gov This transformation is a fundamental step in the synthesis of many indole (B1671886) derivatives. Furthermore, the carbonitrile group is susceptible to nucleophilic addition reactions. For instance, it can be reduced to an amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Cycloaddition Reactions Involving the C≡N Bond

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. One notable example is the 1,3-dipolar cycloaddition, which can be used to construct complex heterocyclic systems. mdpi.com These reactions provide a pathway to novel spirooxindole derivatives, which are of interest in medicinal chemistry. mdpi.com

Electrophilic Aromatic Substitution Reactions on the 5-Fluoroindole (B109304) Nucleus

The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. diva-portal.org The presence of the fluorine atom and the carbonitrile group influences the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com The position of substitution is directed by the combined electronic effects of the existing substituents.

Functionalization at the N1 Position of this compound

The nitrogen atom at the N1 position of the indole ring can be functionalized through various reactions. Alkylation, for example, can be achieved using alkyl halides in the presence of a base. nih.gov This allows for the introduction of a wide range of substituents, which can modulate the compound's physical and biological properties. For instance, N-methylation improves lipophilicity and can enhance pharmacokinetic properties.

A variety of substituted indoles can be synthesized through nucleophilic addition reactions at the N1 position. For example, reaction with vinylene carbonate in the presence of a base can yield 4-(5-cyano-1H-indol-1-yl)-1,3-dioxolan-2-one. nih.gov

Regioselective Halogenation and Other Substitutions on the Fluorinated Indole Ring

The fluorinated indole ring can undergo further substitution reactions, with the position of substitution being influenced by the directing effects of the existing fluorine and cyano groups. Regioselective halogenation, for instance, can be achieved using specific halogenating agents and catalysts. libretexts.orgnih.gov For example, bromination of indole derivatives can be achieved with high regioselectivity. nih.gov Iodination at the 3-position of 5-fluoro-1H-indole-2-carbonitrile has also been reported. mdpi.com

Advanced Synthetic Applications of this compound as a Building Block

This compound serves as a versatile building block in the synthesis of more complex and biologically active molecules. nih.gov Its utility stems from the reactivity of its various functional groups, which allows for a wide range of chemical modifications. It is a precursor for the synthesis of fluorinated tryptophan derivatives, which are valuable tools in protein studies using 19F NMR spectroscopy. diva-portal.orgossila.com Furthermore, this compound and its derivatives are used in the development of materials for applications in organic light-emitting diodes (OLEDs) and semiconductors. ossila.com

Spectroscopic Characterization and Analytical Methodologies in 5 Fluoro 1h Indole 3 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-fluoro-1H-indole-3-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its atomic connectivity and electronic environment.

Proton (¹H) NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide crucial information about their positions on the indole (B1671886) ring. The spectrum is expected to show distinct signals for the N-H proton and the aromatic protons at positions 2, 4, 6, and 7.

The N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The proton at the C2 position is expected to resonate as a singlet, as it has no adjacent proton neighbors. The protons on the benzene (B151609) ring (H4, H6, and H7) will exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom at C5.

H4 is expected to appear as a doublet of doublets, coupling to the fluorine at C5 and the proton at H6.

H6 will likely present as a triplet of doublets or a complex multiplet due to coupling with H4, H7, and the fluorine at C5.

H7 is anticipated to be a doublet, coupling with H6.

The precise chemical shifts are influenced by the solvent used for the analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
N-H > 8.0 br s
H2 ~7.8-8.0 s
H4 ~7.4-7.6 dd
H6 ~7.1-7.3 td

br s : broad singlet, s : singlet, d : doublet, dd : doublet of doublets, td : triplet of doublets.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the quaternary carbons. The presence of the electron-withdrawing fluorine and nitrile groups significantly influences the chemical shifts of the carbon atoms.

The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbon atom directly bonded to the fluorine (C5) will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity will also exhibit smaller long-range couplings (nJCF). The chemical shifts of the carbons in the benzene portion of the indole ring are diagnostic of the substitution pattern. For instance, in related 5-fluoroindole (B109304) compounds, the C5 carbon resonates at a significantly downfield position due to the deshielding effect of the fluorine atom spectrabase.com.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~125-130
C3 ~100-105
C3a ~128-132
C4 ~110-115 (d, JCF)
C5 ~158-162 (d, ¹JCF)
C6 ~112-116 (d, JCF)
C7 ~105-110 (d, JCF)
C7a ~135-140

d : doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR Spectroscopy as a Probe for this compound

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine-containing compounds. biophysics.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, sharp signals with a wide range of chemical shifts are typically observed. wikipedia.org The chemical shift of the fluorine atom in this compound is sensitive to its electronic environment. For aromatic fluorine compounds, the chemical shifts are typically observed in the range of -100 to -140 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu The signal for the fluorine at C5 is expected to appear as a multiplet due to coupling with the neighboring protons at C4 and C6. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for studying interactions and subtle structural changes in fluorinated molecules. biophysics.org

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C-H, C≡N, and C-F bonds.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. researchgate.net

A key diagnostic peak is the nitrile (C≡N) stretching vibration , which is expected to be a sharp, intense band in the region of 2220-2260 cm⁻¹.

The C-F stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy is complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for detecting vibrations of non-polar bonds. The C=C bonds of the aromatic system and the C≡N bond are expected to show strong signals in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound (C₉H₅FN₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. This is crucial for confirming the identity of a newly synthesized compound. For C₉H₅FN₂, the exact mass can be calculated and compared with the experimentally determined value to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure. Analysis of related fluorinated indole derivatives by LC-HRMS has been successfully used to identify metabolites, demonstrating the power of this technique in complex matrices. protocols.iomdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound. This technique is instrumental in determining the purity of synthesized batches and identifying the compound based on its characteristic mass spectrum.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of the stable indole ring, this peak should be relatively intense. Common fragmentation patterns for aromatic and nitrogen-containing compounds can be anticipated. Alpha-cleavage, a characteristic fragmentation for amines, may occur adjacent to the indole nitrogen. libretexts.org The fragmentation of the indole ring itself would likely lead to the loss of small molecules like HCN. The presence of the fluorine atom and the nitrile group will also influence the fragmentation, potentially leading to characteristic ions.

Table 1: Predicted GC-MS Fragmentation Data for Indole Analogs

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Fragmentation Pathway
Indole 117 90, 63 Loss of HCN, followed by loss of C2H2
1H-Indole-3-carbonitrile 142 115, 89 Loss of HCN, followed by loss of C2H2

This table presents predicted data based on the fragmentation patterns of similar indole compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

For the analysis of this compound in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov This technique is particularly valuable for quantifying trace amounts of the compound and its potential metabolites. nih.gov

The LC system separates the components of a mixture based on their interactions with the stationary and mobile phases. The eluent then enters the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances specificity and reduces matrix interference. researchgate.net

While specific LC-MS/MS methods for this compound are not extensively documented in publicly available literature, methods for related indole compounds provide a strong foundation. For instance, a sensitive LC-MS/MS method for the quantitation of indole in mouse serum and tissues has been developed using APCI in positive mode. nih.gov The precursor ion [M+H]+ for indole was m/z 118.1, with a major product ion at m/z 91.1. nih.gov For 1H-indole-3-carbonitrile, predicted collision cross-section (CCS) values, which are useful in ion mobility-mass spectrometry, are available for various adducts, such as [M+H]+ with a predicted CCS of 130.6 Ų. uni.lu

Table 2: Predicted LC-MS/MS Parameters for this compound

Parameter Predicted Value
Ionization Mode Positive ESI or APCI
Precursor Ion [M+H]+ (m/z) 161.05

This table presents predicted parameters based on the analysis of structurally similar indole compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, corresponding to the ¹La ← ¹A and ¹Lb ← ¹A transitions of the indole chromophore. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. An increase in the conjugation of the π-system generally leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. libretexts.org

For indole itself, the absorption spectrum in various solvents shows characteristic peaks. nist.govaatbio.com The introduction of a fluorine atom at the 5-position and a nitrile group at the 3-position in this compound is expected to modulate these electronic transitions. The electron-withdrawing nature of the nitrile group and the inductive and mesomeric effects of the fluorine atom will influence the energy levels of the molecular orbitals. For comparison, the UV-Vis spectrum of indole-3-acetaldehyde shows local maxima at 244, 260, and 300 nm. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λmax (nm) Range
¹La ← ¹A 260 - 280

This table presents expected ranges based on the UV-Vis spectra of related indole compounds.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and its interactions with biological targets.

Although a crystal structure for this compound is not publicly available, the structures of several related derivatives have been reported, offering insights into the likely solid-state conformation. For example, the crystal structure of 5-fluoroisatin (B27256) (5-fluoro-1H-indole-2,3-dione) has been determined, revealing the geometry of the fluorinated indole core. nih.gov

The analysis of such derivatives allows for the characterization of key structural features, including the planarity of the indole ring system and the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-π stacking of the aromatic rings, play a significant role in the crystal packing. These interactions are critical in determining the material's properties and in the design of crystalline forms with desired characteristics.

Table 4: Crystallographic Data for a Structurally Related Indole Derivative

Compound 5-Fluoroisatin nih.gov
Formula C₈H₄FNO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.971(2)
b (Å) 6.014(2)
c (Å) 13.914(3)
β (°) 103.19(3)

This table presents crystallographic data for a related indole derivative to illustrate the type of information obtained from X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies of 5 Fluoro 1h Indole 3 Carbonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.

For indole (B1671886) derivatives, DFT studies are employed to optimize molecular structures and calculate key electronic parameters. For instance, in a study on related 5-fluoro-1H-indole-2,3-dione-triazoles, DFT calculations at the B3PW91 level with a 6-311G(d,p) basis set were used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.

These calculations can reveal how the introduction of the fluorine atom and the carbonitrile group influences the electron distribution across the indole ring system. The electron-withdrawing nature of both the fluorine at position 5 and the nitrile group at position 3 significantly impacts the molecule's electrostatic potential and its ability to participate in chemical reactions, such as electrophilic substitutions. DFT can also be used to calculate descriptors for Quantitative Structure-Activity Relationship (QSAR) studies. nih.goveurjchem.com For example, the structures of compounds can be optimized using DFT methods before calculating descriptors that correlate structure with biological activity. nih.gov

Table 1: Key Parameters from DFT Calculations for Indole Derivatives This table is illustrative, based on typical parameters evaluated in DFT studies of similar compounds.

Parameter Significance Typical Finding for Indole Derivatives
HOMO Energy Indicates the ability to donate an electron. The energy level is influenced by substituents on the indole ring.
LUMO Energy Indicates the ability to accept an electron. Lowered by electron-withdrawing groups like -CN and -F.
HOMO-LUMO Gap Relates to chemical reactivity and stability. A smaller gap often correlates with higher reactivity. researchgate.net

| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential is often localized around the nitrogen and electronegative substituents. |

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nepjol.info This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target at the atomic level.

Derivatives of 5-fluoro-1H-indole-3-carbonitrile have been investigated as inhibitors for various enzymes through molecular docking studies. These simulations help to validate experimental findings and provide a structural hypothesis for the observed biological activity. For example, in a recent study, 5-fluoro indole derivatives were designed and docked into the active sites of PI3K/Akt enzymes, which are implicated in cancer pathways. dntb.gov.uaresearchgate.net The docking results help to elucidate the binding mechanism and activity profile of these compounds. researchgate.net

Similarly, indole derivatives have been studied as potential inhibitors for other targets, including:

Human Topoisomerase-II: Docking studies help hypothesize how tri-substituted fluoro-indole derivatives might inhibit this enzyme to prevent cancer cell proliferation. nepjol.info

Antimicrobial Targets: Docking of indole-based compounds into the active sites of enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) has been performed to explore their potential as antimicrobial agents. nih.gov

Tropomyosin Receptor Kinase (TRK): Computer-aided drug design, including molecular docking, has been instrumental in developing potent TRK inhibitors based on the 1H-indole-3-carbonitrile scaffold. nih.gov

The results from these simulations are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The interactions observed, such as hydrogen bonds and pi-stacking, are critical for the stability of the ligand-receptor complex. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative This table represents typical data obtained from docking studies, as seen with compound (9) in a study on antimicrobial agents. nih.gov

Target Enzyme Ligand Binding Energy (kcal/mol) Key Interactions
UDP-N-acetylmuramate-l-alanine ligase (MurC) Indole Derivative (9) -11.5 Hydrogen bonds, pi-stacked interactions
Human lanosterol (B1674476) 14α-demethylase Indole Derivative (9) -8.5 Hydrogen bonds, pi-stacked interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent analogues.

For indole derivatives, QSAR studies have been successfully applied to predict their activity against various biological targets. These models are built using molecular descriptors calculated from the 2D or 3D structures of the compounds. researchgate.netmdpi.com Descriptors can encode physicochemical properties such as hydrophobicity, electronic effects, and steric properties.

Key steps in a QSAR study include:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation: Molecular descriptors are calculated for each compound. This can involve optimizing the geometry first using methods like DFT. nih.goveurjchem.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptors with activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. eurjchem.commdpi.com

QSAR models for indole-based compounds have been developed for activities such as inhibiting SARS CoV 3CLpro and HCV NS5B polymerase. nih.govresearchgate.net A robust QSAR model for analogues of this compound would allow for the rapid and economical prediction of anticancer or antimicrobial activity for newly designed derivatives, helping to prioritize synthetic efforts. eurjchem.com

Table 3: Statistical Parameters for a Representative QSAR Model Based on parameters reported in QSAR studies of indole and other heterocyclic derivatives. nih.goveurjchem.com

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5

| R²ext (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Pharmacokinetic Assessment

A promising drug candidate must not only be potent against its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction involves using computational models to estimate these properties before a compound is synthesized, helping to identify potential liabilities early in the drug discovery process. nih.gov

For derivatives of this compound, various ADMET properties can be predicted using web-based platforms and specialized software. For instance, a study on a novel 5-fluoro indole derivative (compound 6e) as a potential anticancer agent included in silico ADME prediction, which indicated good oral bioavailability for the compound. researchgate.net

Commonly predicted ADMET properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss).

Metabolism: Identification of likely sites of metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).

Excretion: Prediction of total clearance and renal organic cation transporter (OCT2) inhibition.

Toxicity: Estimation of potential risks such as hepatotoxicity (liver toxicity), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). nih.gov

These predictions are based on models built from large datasets of experimental results. While not a replacement for experimental assays, in silico ADMET screening is a valuable tool for filtering and prioritizing compounds with a higher probability of success in later developmental stages. nih.gov

Table 4: Illustrative In Silico ADMET Predictions for a Hypothetical this compound Analogue This table represents typical outputs from ADMET prediction tools, based on findings for similar compounds. researchgate.netnih.gov

Property Category Predicted Outcome Implication
Human Intestinal Absorption Absorption High Good potential for oral absorption.
Blood-Brain Barrier Distribution Low Penetration Less likely to cause CNS side effects.
CYP2D6 Inhibition Metabolism Non-inhibitor Lower risk of drug-drug interactions.
hERG Inhibition Toxicity Low Risk Lower risk of cardiotoxicity.
Hepatotoxicity Toxicity Possible Risk May require experimental follow-up. nih.gov

| Oral Bioavailability | Pharmacokinetics | Good | Favorable for oral drug development. researchgate.net |

Biological and Medicinal Chemistry Applications of 5 Fluoro 1h Indole 3 Carbonitrile Derivatives

Rational Design and Synthesis of Bioactive Scaffolds Derived from 5-Fluoro-1H-indole-3-carbonitrile

The this compound core serves as a versatile starting point for the synthesis of more complex molecular architectures with therapeutic potential. The electron-withdrawing nature of the fluorine atom and the nitrile group influences the reactivity of the indole (B1671886) ring, guiding the synthetic transformations. A key strategy in the rational design of bioactive scaffolds involves the bioisosteric replacement and modification of known pharmacophores with the this compound moiety. nih.gov

For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, a known inhibitor was used as a template. Through computer-aided drug design (CADD), the hinge-binding acetamide (B32628) moiety of the template was replaced with the this compound scaffold. This modification aimed to enhance the binding affinity and cellular potency of the resulting compounds. The synthesis of these derivatives often involves multi-step sequences, starting from commercially available this compound. nih.gov

Another approach involves the modification of the indole nitrogen. For example, N-propargyl-5-fluoroindoline-2,3-dione, a derivative of 5-fluoroindole (B109304), can undergo a 1,3-dipolar cycloaddition with various benzyl (B1604629) azides to produce a series of indole-triazole derivatives. researchgate.net This "click chemistry" approach allows for the creation of a diverse library of compounds for biological screening. The synthesis of 5-fluoroindole itself can be achieved through methods like the Fischer indole synthesis, starting from 4-fluoronitrobenzene. diva-portal.org This involves the conversion to 4-fluorophenylhydrazine, followed by reaction with ethyl pyruvate (B1213749) and subsequent cyclization and decarboxylation to yield the desired 5-fluoroindole. diva-portal.org

Antimicrobial Activities

Derivatives of fluorinated indoles have been investigated for their potential to combat microbial infections, demonstrating both antibacterial and antifungal properties.

The antibacterial efficacy of various indole derivatives has been a subject of significant research. Studies have shown that certain 5-fluoro-1H-indole-2,3-dione derivatives, which are structurally related to this compound, exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a series of 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were screened for their antibacterial activity against Staphylococcus albus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

More specifically, 5-fluoroisatin-triazole hybrids have demonstrated considerable antibacterial potency. In one study, compounds were tested against S. epidermidis, B. subtilis, E. coli, and P. aeruginosa. researchgate.net The results, when compared to the reference drug Ciprofloxacin, highlighted the potential of these derivatives. The incorporation of a triazole unit into a 5-fluoro-isatin alkyne derivative was found to enhance the antibacterial potency. researchgate.net The minimum inhibitory concentration (MIC) is a key metric in these evaluations, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.

Recent reviews have also highlighted the potential of indole-based derivatives against methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical practice. nih.gov While not exclusively focused on this compound, this underscores the general promise of the indole scaffold in developing new antibacterial agents.

Table 1: Antibacterial Activity of 5-Fluoroisatin-Triazole Derivatives

Compound Test Organism MIC (µmol/mL) Reference Drug (Ciprofloxacin) MIC (µmol/mL)
4b S. epidermidis 0.0075 0.0047
4b B. subtilis 0.0082 0.0047
4c S. epidermidis 0.0075 0.0047
4c B. subtilis 0.0164 0.0047
7b S. epidermidis 0.0156 0.0047
7b E. coli 0.0156 0.0047
7b P. aeruginosa 0.0156 0.0047

Data derived from a study on 5-fluoroisatin-triazole hybrids. researchgate.net

The antifungal potential of 5-fluoroindole derivatives has also been explored. In the same study that evaluated antibacterial properties, 5-fluoroisatin-triazole hybrids were tested against fungal strains such as Aspergillus niger and Candida albicans. researchgate.net Several of these derivatives exhibited better potency than the reference antifungal drug Fluconazole. researchgate.net This suggests that the structural modifications on the 5-fluoroindole core can be tuned to favor antifungal activity.

Another study focused on 3-indolyl-3-hydroxy oxindole (B195798) derivatives, which can be synthesized from isatin (B1672199) (an indole-2,3-dione). A compound in this series, 5-fluoro-3-hydroxy-3-(5-fluoro-1H-indol-3-yl)indolin-2-one, was synthesized and characterized. mdpi.com The broader study found that many of these derivatives exhibited moderate to excellent antifungal activities against various plant pathogenic fungi. mdpi.com The introduction of halogen substituents, such as fluorine, was noted as being potentially crucial for good antifungal activity. mdpi.com

Table 2: Antifungal Activity of 5-Fluoroisatin-Triazole Derivatives

Compound Test Organism MIC (µmol/mL) Reference Drug (Fluconazole) MIC (µmol/mL)
4a A. niger 0.0075 0.0102
4d A. niger 0.0082 0.0102
7c A. niger 0.0092 0.0102
4a C. albicans 0.0075 0.0051
4d C. albicans 0.0082 0.0051
4e C. albicans 0.0090 0.0051

Data derived from a study on 5-fluoroisatin-triazole hybrids. researchgate.net

Antiviral Activities of this compound Derivatives

Derivatives of 5-fluoroindole have shown promise as antiviral agents. A study on novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones demonstrated their antiviral effects against a panel of viruses, including Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Coxsackie B4 virus. researchgate.netnih.gov The ethyl-substituted derivatives were found to be particularly effective. researchgate.netnih.gov Specific substitutions on the phenyl ring of the thiosemicarbazone moiety, such as 4-CF3, 4-OCH3, and 3-Cl, conferred activity against HSV-1 and HSV-2. nih.gov Molecular modeling studies suggested that these compounds may exert their effect by binding to viral glycoproteins. nih.gov

While these studies focus on derivatives of 5-fluoro-1H-indole-2,3-dione, the findings are relevant as they highlight the potential of the 5-fluoroindole scaffold in antiviral drug discovery. The isatin core, being an indole analog, is recognized as a broad-spectrum antiviral agent. mdpi.com

Anticancer and Antiproliferative Activities in Cellular Models

The development of novel anticancer agents is a major focus of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds.

Research has demonstrated that 1H-indole-3-carbonitrile derivatives can act as potent Tropomyosin receptor kinase (TRK) inhibitors. nih.gov TRK is a key target in cancers driven by NTRK gene fusions. A specific derivative, designated as C11, which was developed through bioisosteric replacement and computer-aided drug design, showed significant antiproliferative effects against TRK-dependent cancer cell lines. nih.gov Mechanistic studies revealed that this compound induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov

Furthermore, derivatives of the closely related 5-fluoro-1H-indole-2,3-dione have also been extensively studied for their anticancer effects. A series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones were evaluated against A549 (lung carcinoma) and U-87 MG (glioblastoma) cell lines. dergipark.org.tr Several of these compounds were found to be highly effective, with some showing greater potency than the standard anticancer drug cisplatin (B142131). dergipark.org.tr For instance, derivatives with a 4-trifluoromethyl substitution on the phenyl ring were more effective than cisplatin against the U-87 MG cell line. dergipark.org.tr Indirubin derivatives, which contain an indole core, have also been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), with a 5-fluoro analog showing potent inhibitory activity and anti-proliferative effects in acute myeloid leukemic cells. nih.gov

Table 3: Anticancer Activity of 5-Fluoro-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives

Compound Cell Line IC50 (µM) Reference Drug (Cisplatin) IC50 (µM)
6d U-87 MG 46.6 96.7
7d U-87 MG 34.9 96.7

Data represents a selection of effective compounds against the U-87 MG cell line. dergipark.org.tr

Enzyme Inhibition Studies, e.g., α-Glucosidase and Cyclooxygenase (COX) Inhibition

Derivatives of 5-fluoroindole have been investigated for their ability to inhibit various enzymes implicated in disease.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. 5-Fluoro-2-oxindole derivatives have been identified as potential α-glucosidase inhibitors. frontiersin.org Oxindoles are structurally related to indoles and are found in many natural alkaloids with α-glucosidase inhibitory activity. frontiersin.org

Cyclooxygenase (COX) Inhibition: Cyclooxygenase (COX) enzymes are involved in the inflammatory process, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Indole derivatives have been a focus for the development of COX inhibitors. nih.gov Studies on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown that these compounds can selectively inhibit COX-2. nih.gov Selective COX-2 inhibition is desirable as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Docking studies have provided insights into how these indole derivatives bind to the active site of the COX-2 enzyme. nih.govnih.gov While these studies are not on this compound derivatives specifically, they establish the potential of the broader indole scaffold in this area.

Receptor Agonism and Antagonism: Focus on Cannabinoid Receptors and Other Biological Targets

Derivatives of the 5-fluoro-1H-indole scaffold have been extensively investigated for their ability to modulate various biological receptors, with a significant focus on the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention. nih.govnih.gov

The structure-activity relationship (SAR) of indole-based compounds at cannabinoid receptors is a subject of intense study. Research has shown that specific structural features are crucial for high-affinity binding and functional activity. For instance, early modeling of aminoalkylindoles suggested that the naphthalene (B1677914) ring, a carbonyl group, and a morpholinoethyl group were probable sites for interaction with CB1 receptors. nih.gov Subsequent studies on indole derivatives have refined this understanding, demonstrating that the length of an alkyl chain at the N1 position of the indole ring significantly influences receptor affinity and potency. nih.govlimef.com Chains of four to six carbons generally result in optimal in vitro and in vivo activity, while shorter chains lead to inactive compounds. nih.gov

The presence of a fluorine atom, such as in the 5-fluoro-indole structure, can enhance metabolic stability and lipophilicity, properties that are highly valuable in drug design. chemimpex.com In the context of cannabinoid receptor ligands, fluorination can significantly impact binding affinity. For example, in a series of adamantane (B196018) indazole-3-carboxamide derivatives, the presence of fluorine in the pentyl group at the N1 position strongly increased the affinity for the CB1 receptor. biomolther.org

Derivatives have been designed as both agonists (activators) and antagonists (blockers) of cannabinoid receptors. For instance, researchers have developed photoswitchable agonists based on an indole core, which can be activated with high spatiotemporal control to study the roles of CB1 in various pathologies. nih.gov One such compound, 27a , demonstrated high affinity for CB1 in its cis-form (Ki = 0.18 μM), acting as an agonist, while its trans-form was largely inactive. nih.gov Conversely, other indole derivatives have been identified as antagonists. nih.gov

Beyond cannabinoid receptors, indole derivatives interact with other important biological targets. Certain methylated and methoxylated indoles have been identified as agonists and antagonists of the human Aryl Hydrocarbon Receptor (AhR). nih.gov Additionally, indole and indazole derivatives have been developed as potent and selective 5-hydroxytryptamine (5-HT3) receptor antagonists, which are effective as antiemetic agents. nih.gov

The following table summarizes the activity of selected indole derivatives at cannabinoid receptors, illustrating the impact of structural modifications on binding affinity.

CompoundCore StructureKey SubstituentsTarget ReceptorActivity (Ki, nM)Reference
(-)-6 (RM365)Indole-2-carboxamideFluorinated derivativeCB22.1 acs.org
(-)-6 (RM365)Indole-2-carboxamideFluorinated derivativeCB1827 acs.org
APICA (13)Indole-3-carboxamideN1-pentyl, N-adamantylCB167.58 biomolther.org
Compound 27a (cis-form)Indole-amidePhotoswitchable diazocineCB1180 nih.gov

Exploration in Neurotransmitter and Neurological Research

The indole scaffold is a fundamental component of many neuroactive compounds, including the neurotransmitter serotonin (B10506). Consequently, derivatives of this compound are of significant interest in neurological research and for the development of treatments for neurodegenerative and psychiatric disorders. nih.govnih.govchemimpex.com The unique properties conferred by the fluorine substitution can enhance a compound's ability to cross the blood-brain barrier and improve its metabolic profile, making it suitable for targeting the central nervous system (CNS). chemimpex.comacs.org

A key area of research is the development of ligands for serotonin receptors. For example, antagonists of the 5-HT6 receptor are considered potential therapeutic agents for Alzheimer's disease due to their pro-cognitive effects. nih.gov Researchers have designed novel 5-HT6R antagonists by combining structural features from known ligands, such as the 6-fluoro-1H-indole moiety of idalopirdine. nih.gov Structure-activity relationship studies have focused on modifying the C3 and C6 positions of the indole core to improve binding potency. nih.gov

The endocannabinoid system's role in modulating neuronal activity has also spurred research into indole-based cannabinoid receptor ligands for neurological conditions like Parkinson's disease. nih.gov The ability of these compounds to modulate neurotransmission suggests their potential utility in a variety of neuronal diseases. nih.gov

Furthermore, indole derivatives are being investigated as inhibitors of enzymes relevant to neurodegeneration. For instance, various indole derivatives have been designed and evaluated as inhibitors of cholinesterases (ChEs) and monoamine oxidase B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.

The table below presents examples of indole derivatives investigated for their potential in treating neurological disorders.

Compound SeriesTargetTherapeutic AreaKey FindingsReference
Indole-based 5-HT6R antagonists5-HT6 ReceptorAlzheimer's DiseaseModification of C3 and C6 positions of a 6-fluoro-1H-indole core enhances binding potency. nih.gov
Indoline-2-carboxamidesTrypanosoma bruceiHuman African Trypanosomiasis (Sleeping Sickness)Designed as brain-penetrant inhibitors for a neurological stage disease. 5-fluoro substitution was explored. acs.org
Indole-based CannabinoidsCB1/CB2 ReceptorsNeuronal Diseases (e.g., Parkinson's)SAR studies aim to develop targeted remedies by understanding receptor binding sites. nih.gov

Contributions to Drug Discovery and Lead Optimization Programs

The this compound scaffold is a valuable starting point in drug discovery and lead optimization programs. nih.gov The process of converting a "hit" compound from a screening campaign into a "lead" candidate with drug-like properties often involves extensive chemical modification. The indole ring system is considered a versatile framework for such optimization due to its ability to interact with a wide array of biological receptors and its amenability to chemical synthesis. nih.govnih.gov

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, potentially increasing binding affinity to a target protein. csmres.co.uk Moreover, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and half-life. chemimpex.com The lipophilicity of a molecule is also increased, which can improve its absorption and distribution characteristics, including penetration of the blood-brain barrier. chemimpex.comacs.org

Lead optimization efforts often focus on improving potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this involves systematically modifying substituents at various positions on the indole ring and evaluating the effects on biological activity. For example, in the development of novel inhibitors for Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions, researchers used a 1H-indole-3-carbonitrile core. nih.gov Through bioisosteric replacement and computer-aided drug design (CADD), they developed a highly potent inhibitor, compound C11 , which demonstrated excellent plasma stability and moderate liver microsomal stability, highlighting it as a promising lead compound for further development. nih.gov

Thermodynamics-guided lead optimization is another sophisticated approach where the enthalpic and entropic contributions to binding are measured. This can help medicinal chemists prioritize compounds that are more likely to result in high-quality drug candidates. csmres.co.uk The favorable properties of fluorinated indoles make them excellent candidates for such detailed optimization programs, aiming to develop novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. nih.govchemimpex.comnih.gov

Future Research Directions and Emerging Paradigms for 5 Fluoro 1h Indole 3 Carbonitrile

Development of Green and Sustainable Synthetic Routes

Traditional methods for synthesizing indole (B1671886) derivatives and introducing fluorine atoms often rely on harsh reaction conditions, expensive metal catalysts, and toxic organic solvents. researchgate.net Future research must prioritize the development of environmentally benign and economically viable synthetic pathways.

Key areas for advancement include:

Metal-Free Catalysis: Developing novel, scalable, and metal-free methods is a significant step towards sustainable chemistry. nih.gov Research into oxidative dearomatization, for example, allows for the assembly of fluorinated indoles from simple anilines without the need for metal catalysts. nih.gov

Electrochemical Synthesis: Electrochemical methods offer a green and robust alternative for the synthesis of fluorinated spiroindolines from indoles, proceeding under oxidant-free conditions and diversifying the range of accessible compounds. acs.org

Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. The development of micelle-based catalysis, where an environmentally benign amphiphile creates nano-reactors in water, has shown high selectivity for the monofluorination of indoles. researchgate.net This approach avoids toxic organic solvents and can be adapted for gram-scale synthesis, demonstrating its environmental and sustainable advantages. researchgate.net

Mild Fluorinating Agents: The use of reagents like Selectfluor for the difluorohydroxylation of indoles under mild conditions presents a practically convenient and efficient protocol for producing unique difluorinated structures. acs.org

Future efforts should focus on optimizing these green methodologies for the specific synthesis of 5-fluoro-1H-indole-3-carbonitrile, aiming for high yields, scalability, and minimal environmental impact.

Advanced Biological Screening and Elucidation of Molecular Mechanisms of Action

While preliminary studies have identified promising biological activities for this compound derivatives, significant work remains to fully characterize their therapeutic potential and understand their mechanisms of action.

A series of N-cyclobutyl 5-fluoroindole-3-carbonitrile derivatives have demonstrated potent inhibition of the Hepatitis C Virus (HCV) replicon. nih.gov Structure-activity relationship (SAR) studies revealed that 5-fluoroindoles generally exhibited better activity than their 4-fluoroindole (B1304775) counterparts. nih.gov

Compound IDSubstitution PatternHCV Replicon Inhibition (EC₅₀)
25c N-cyclobutyl-5-fluoroindole-3-carbonitrile derivative4 nM
25a-j Series of N-cyclobutyl 4-fluoro- (B1141089) and 5-fluoroindole-3-carbonitrile derivatives4–460 nM

This table summarizes the reported antiviral activity of 5-fluoroindole-3-carbonitrile derivatives. nih.gov

Future research should expand upon these findings:

Broad-Spectrum Screening: The compound and its novel derivatives should be screened against a wider array of biological targets. Indole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.commdpi.com For instance, the related compound 3-bromo-1H-indole-5-carbonitrile has shown cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines. A similar comprehensive screening approach should be applied to the 5-fluoro analogue.

Elucidation of Molecular Mechanisms: Identifying the precise molecular targets is crucial. The anticancer drug 5-Fluorouracil (5-FU), for example, functions by inhibiting thymidylate synthase and by being incorporated into DNA and RNA, leading to cell death. nih.govcalis.edu.cnresearchgate.net Future studies on this compound should aim for a similar level of mechanistic detail. Research should investigate whether its antiviral activity stems from inhibiting viral entry, replication enzymes like polymerase, or other viral life cycle stages. nih.gov In cancer models, studies should probe its effects on key signaling pathways, cell cycle regulation, and apoptosis induction. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process, improving precision, and reducing costs. jddtonline.infonih.gov These technologies can be powerfully applied to the this compound scaffold.

Generative Chemistry and Lead Optimization: AI and ML algorithms can analyze existing structure-activity relationship (SAR) data to design novel derivatives of this compound with enhanced potency and selectivity. researchgate.net Generative models can explore vast chemical space to propose new molecules with optimized properties. nih.gov

Predictive Modeling (ADMET): A significant hurdle in drug development is poor pharmacokinetic profiles. AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds before synthesis, allowing researchers to prioritize candidates with a higher probability of success in clinical trials. jddtonline.infonih.gov

Target Identification and Virtual Screening: By analyzing complex biological data, AI can help identify new potential protein targets for this compound derivatives. researchgate.net Subsequently, ML-driven virtual screening can rapidly screen large compound libraries against these targets to identify promising hits, significantly shortening the initial discovery phase. nih.gov

The integration of AI and ML promises to create a more efficient and data-driven pipeline for developing the next generation of drugs based on the this compound framework. bpasjournals.com

Expansion into Novel Therapeutic Areas and Material Science Applications for this compound Derivatives

The versatility of the fluorinated indole scaffold extends beyond its currently explored antiviral and potential anticancer activities, opening doors to novel therapeutic and material science applications.

Novel Therapeutic Areas: Indole derivatives are known to possess a wide spectrum of biological activities. ijpsjournal.com Future research should systematically explore the potential of this compound derivatives in other disease contexts, including:

Neurodegenerative Diseases: Indole-based compounds are being investigated for conditions like Parkinson's and Alzheimer's disease. ijpsjournal.comnih.gov

Anti-inflammatory Therapies: Many indole compounds exhibit anti-inflammatory properties. mdpi.com

Metabolic Disorders: The scaffold is a promising starting point for developing agents against diseases like diabetes. mdpi.com

Material Science Applications: The unique electronic and physical properties of fluorinated heterocyclic compounds make them attractive for development in material science.

Organic Electronics: Polymers derived from 5-fluoroindole (B109304) have been shown to be conductive and exhibit blue light emission, suggesting potential use in Organic Light-Emitting Diodes (OLEDs) and as organic semiconductors. ossila.com

Advanced Polymers: Fluorine-containing polymers are valued for their unique properties, including use in specialized coatings. man.ac.uk Derivatives of this compound could serve as novel monomers for creating functional fluoropolymers. man.ac.uk

Metal-Organic Frameworks (MOFs): Indole-based structures have been synthesized as potential ligands for constructing MOFs, which have applications in gas storage, catalysis, and separation. nih.gov The specific electronic properties of the this compound core could lead to MOFs with novel functionalities.

FieldPotential Application of this compound DerivativesSupporting Rationale
Therapeutics Agents for neurodegenerative, inflammatory, or metabolic diseases.Broad bioactivity of the indole scaffold. mdpi.comijpsjournal.com
Material Science Components for OLEDs and organic semiconductors.Demonstrated conductivity and fluorescence of poly(5-fluoroindole). ossila.com
Material Science Monomers for functional fluoropolymers.Unique properties imparted by fluorine in polymers. man.ac.uk
Material Science Ligands for Metal-Organic Frameworks (MOFs).Use of indole derivatives as ligands for coordination polymers. nih.gov

This table outlines potential future applications for derivatives of this compound.

By exploring these diverse avenues, the scientific community can harness the full potential of this compound, paving the way for new medicines and advanced materials.

Q & A

Q. What are the optimal synthetic routes for preparing 5-fluoro-1H-indole-3-carbonitrile?

A robust method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a PEG-400/DMF solvent system, as demonstrated for structurally similar indole derivatives. Key steps include:

  • Reaction setup : Use CuI as a catalyst and 3-azidoethyl intermediates to facilitate regioselective triazole formation.
  • Purification : Column chromatography (70:30 ethyl acetate/hexane) yields products with >95% purity.
  • Yield optimization : Extended reaction times (12–24 hours) improve conversion rates, though yields may vary (e.g., 42% reported in analogous syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C/19F NMR : Confirm substitution patterns (e.g., fluorine at C5, nitrile at C3) and monitor reaction progress.
  • FAB-HRMS : Validate molecular weight and purity.
  • TLC : Monitor reaction completion with Rf values in polar/non-polar solvent systems.
    Data tables from analogous compounds (e.g., 5-fluoro-1H-indole-3-carboxylic acid) show precise matches between calculated and observed spectra .

Q. What safety precautions are recommended for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent degradation.
  • Handling : Use PPE (gloves, goggles) to avoid inhalation/contact; avoid sparks/open flames due to potential flammability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Data collection : Use single-crystal X-ray diffraction (e.g., Mo-Kα radiation, T = 293 K).
  • Refinement : SHELXL (for small molecules) refines atomic positions with low R-factors (e.g., R = 0.054 for 5-fluoro-1H-indole-3-carboxylic acid).
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess molecular geometry and hydrogen-bonding networks .

Q. How do substituent modifications influence structure-activity relationships (SAR) in indole-based analogs?

  • Case study : In progesterone receptor modulators, 3,3-dimethyl substitution on the indole core enhances antagonist activity, while bulkier groups (e.g., spirocyclohexyl) shift functionality to agonism.
  • Methodology : Combine synthetic chemistry with in vitro assays (e.g., receptor binding, cell-based functional screens) to map substituent effects .

Q. What advanced analytical methods differentiate isomers or assess purity in fluorinated indoles?

  • LC-MS/MS : Resolve positional isomers (e.g., 5-fluoro vs. 6-fluoro) using retention time and fragmentation patterns.
  • HRMS : Achieve ppm-level mass accuracy for trace impurity detection (e.g., <0.1% by area under the curve) .

Q. How can computational modeling predict conformational dynamics in this compound?

  • Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the indole ring.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of fluorine and nitrile groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.